[5-(2-Chlorophenyl)-3-isoxazolyl]methyl 3-(trifluoromethyl)benzenecarboxylate
Description
[5-(2-Chlorophenyl)-3-isoxazolyl]methyl 3-(trifluoromethyl)benzenecarboxylate is a synthetic organic compound characterized by an isoxazole core substituted with a 2-chlorophenyl group at the 5-position and a methyl 3-(trifluoromethyl)benzoate moiety at the 3-position. The isoxazole ring, a five-membered heterocycle with oxygen and nitrogen atoms, confers rigidity and metabolic stability, while the trifluoromethyl (CF₃) and chlorophenyl groups enhance lipophilicity and electronic effects.
Properties
IUPAC Name |
[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl 3-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClF3NO3/c19-15-7-2-1-6-14(15)16-9-13(23-26-16)10-25-17(24)11-4-3-5-12(8-11)18(20,21)22/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKAIGDRULNNMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)COC(=O)C3=CC(=CC=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2-Chlorophenyl)-3-isoxazolyl]methyl 3-(trifluoromethyl)benzenecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the formation of the isoxazole ring through a cyclization reaction, followed by the introduction of the chlorophenyl and trifluoromethylbenzenecarboxylate groups under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
[5-(2-Chlorophenyl)-3-isoxazolyl]methyl 3-(trifluoromethyl)benzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Overview
The compound [5-(2-Chlorophenyl)-3-isoxazolyl]methyl 3-(trifluoromethyl)benzenecarboxylate, with the CAS number 343374-47-0, is a complex organic molecule that has garnered attention in various scientific research applications due to its unique structural features. This compound is characterized by its isoxazole ring, chlorophenyl group, and trifluoromethyl substitution, which contribute to its potential biological activities.
Scientific Research Applications
The applications of this compound primarily lie in the fields of medicinal chemistry, pharmacology, and material science. Below are key areas where it has been explored:
Antimicrobial Activity
Research has indicated that compounds containing isoxazole structures exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates effective inhibition against various microbial strains. In particular, its trifluoromethyl group may enhance its antimicrobial efficacy by improving interaction with microbial membranes.
Anti-inflammatory Properties
Compounds similar to this compound have been investigated for their anti-inflammatory effects. The presence of the isoxazole moiety has been linked to inhibition of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases.
Anticancer Activity
Preliminary studies have suggested that this compound may have anticancer properties. The trifluoromethyl group can enhance the compound's ability to penetrate cellular membranes, potentially leading to improved cytotoxicity against cancer cells. Further research is needed to elucidate its mechanisms of action and efficacy in cancer therapy.
Case Studies and Research Findings
Several studies have documented the synthesis and biological activity of related compounds, providing insights into the potential applications of this compound:
- Synthesis and Characterization : A recent study synthesized several isoxazole derivatives and evaluated their biological activities, demonstrating that modifications at specific positions significantly influence their antimicrobial and anticancer activities .
- Biological Screening : In a screening assay against various microbial strains, compounds similar to this compound exhibited promising results, with some derivatives showing enhanced activity against resistant strains of bacteria .
Mechanism of Action
The mechanism of action of [5-(2-Chlorophenyl)-3-isoxazolyl]methyl 3-(trifluoromethyl)benzenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, specificity, and downstream effects are essential to fully understand its mechanism.
Comparison with Similar Compounds
Key Differences :
- Substituent Position : The target compound’s 2-chlorophenyl group contrasts with bromine at the 3- or 4-position in analogs. Chlorine’s smaller atomic radius and lower steric hindrance may enhance binding affinity in hydrophobic pockets compared to bulkier bromine .
Ethyl 5-{[(2-Chlorobenzoyl)amino]methyl}-4,5-dihydro-3-isoxazolecarboxylate (CAS 1418287-34-9)
This analog (Figure 1) features:
- A dihydroisoxazole ring (saturated) instead of the aromatic isoxazole.
- An ethyl ester (vs. methyl ester) and a 2-chlorobenzoylamino side chain.
Impact on Properties :
Piperazine Derivatives with Isoxazolylmethyl Groups
Example: 1-{[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]methyl}-4-(diphenylmethyl)piperazine (CAS 339019-78-2)
Structural Additions :
- A benzhydryl-piperazine group replaces the methyl 3-(trifluoromethyl)benzoate.
Functional Implications :
- Benzhydryl Group : Introduces steric bulk, which may reduce membrane permeability compared to the target compound .
Crystalline Forms of Trifluoromethylphenyl Isoxazole Derivatives
A related compound, 4-[5-[3-(trifluoromethyl)phenyl]-4,5-dihydro-5-(trifluoromethyl)-3-isoxazolyl]-N-[2-oxo-2-(2,2,2-trifluoroethyl)amino]ethyl]naphthalenecarboxamide, demonstrates the impact of crystalline forms on physicochemical properties:
- Crystallinity : Improved thermal stability and reduced hygroscopicity compared to amorphous forms.
- Bioavailability : Crystalline structures may slow dissolution rates, affecting pharmacokinetics .
Biological Activity
The compound [5-(2-Chlorophenyl)-3-isoxazolyl]methyl 3-(trifluoromethyl)benzenecarboxylate , with the CAS number 343374-47-0 , has garnered attention due to its potential biological activities. This article explores its chemical properties, synthesis, and biological effects, focusing on its pharmacological relevance and mechanisms of action.
- Molecular Formula : CHClFNO
- Molecular Weight : 381.73 g/mol
- Structure : The compound features a chlorophenyl group, an isoxazole ring, and a trifluoromethyl substituent, which contribute to its unique biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the isoxazole ring through cyclization of appropriate precursors.
- Introduction of the trifluoromethyl group via electrophilic fluorination.
- Esterification to form the final product.
Anticancer Properties
Research indicates that derivatives of isoxazole compounds often exhibit significant anticancer activity. For instance, studies have shown that related compounds can induce apoptosis in cancer cell lines through various mechanisms, including:
- Cell Cycle Arrest : Inducing G1 or G2/M phase arrest in cancer cells.
- Caspase Activation : Triggering apoptotic pathways via caspase activation.
A study found that similar isoxazole derivatives demonstrated moderate to strong antiproliferative effects in human leukemia cell lines, suggesting potential for further development as anticancer agents .
Enzyme Inhibition
The compound may also act as an enzyme inhibitor. Its structural features allow it to interact with specific targets within metabolic pathways, potentially modulating enzyme activity. This can lead to altered metabolic processes in cancerous cells or other disease states.
Study 1: Antiproliferative Activity
In a controlled experiment, derivatives similar to this compound were tested for their ability to inhibit cell proliferation in various cancer cell lines. The results indicated that compounds with electron-donating groups displayed enhanced cytotoxicity compared to those without such modifications. This suggests that the electronic nature of substituents plays a crucial role in determining biological activity .
A detailed investigation into the mechanism revealed that these compounds could induce apoptosis through mitochondrial pathways. Flow cytometric analysis showed an increase in sub-G1 populations, indicative of cell death . Additionally, DNA fragmentation assays confirmed the induction of apoptosis.
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
